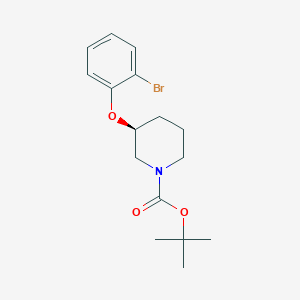![molecular formula C16H16N2O4S B15089437 4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15089437.png)
4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate is a complex organic compound with the molecular formula C16H16N2O4S. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate typically involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 3-nitrobenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiophene derivative.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: Ethyl 4,5-dimethyl-2-((3-aminobenzylidene)amino)thiophene-3-carboxylate.
Hydrolysis: 4,5-Dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiophene ring system can also interact with biological macromolecules, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Ethyl 2-((3-aminobenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate .
Uniqueness
Ethyl 4,5-dimethyl-2-((3-nitrobenzylidene)amino)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both nitro and ester functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H16N2O4S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
ethyl 4,5-dimethyl-2-[(E)-(3-nitrophenyl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-6-5-7-13(8-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+ |
Clé InChI |
ZUJAZFNDODCQPI-RQZCQDPDSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B15089366.png)

![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)



![4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B15089408.png)



![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)

